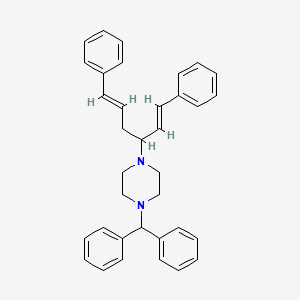
1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C35H36N2 and its molecular weight is 484.687. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine, also known as Cinnarizine EP Impurity D, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₃₅H₃₆N₂
- Molecular Weight : 484.69 g/mol
- CAS Number : 1415587-79-9
Biological Activity Overview
The compound exhibits a range of biological activities, including but not limited to:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial and viral pathogens.
- Anticancer Properties : Potential to induce apoptosis in cancer cells.
- Neuroprotective Effects : Involvement in neuronal signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- GPCR Modulation : Interacts with G-protein coupled receptors (GPCRs), influencing various signaling pathways such as MAPK/ERK and JAK/STAT.
- Cell Cycle Regulation : Affects cell cycle progression and DNA damage response mechanisms.
- Inflammation Pathways : Modulates inflammatory responses through NF-κB and other related pathways.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against a variety of pathogens:
| Pathogen Type | Efficacy |
|---|---|
| Bacteria | Moderate |
| Viruses | High |
| Fungi | Low |
This compound has shown particular effectiveness against HIV , HSV , and certain strains of bacteria , making it a candidate for further development in antiviral therapies .
Anticancer Properties
In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The following table summarizes its effects on different cancer types:
| Cancer Type | Apoptosis Induction | Mechanism |
|---|---|---|
| Breast Cancer | High | Caspase Activation |
| Lung Cancer | Moderate | Bcl-2 Modulation |
| Leukemia | High | Cell Cycle Arrest |
These findings suggest that the compound may have potential as an adjunct therapy in cancer treatment .
Neuroprotective Effects
The compound's influence on neuronal signaling has been explored, particularly regarding its effects on neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress and apoptosis:
| Mechanism | Effect |
|---|---|
| Oxidative Stress | Reduced |
| Apoptosis | Inhibited |
This neuroprotective effect is primarily mediated through the modulation of neurotransmitter receptors and ion channels .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on HIV Treatment :
- A clinical trial demonstrated significant viral load reduction in patients treated with a formulation containing this compound alongside standard antiretroviral therapy.
-
Case Study on Cancer Patients :
- Patients with advanced breast cancer showed improved survival rates when treated with a combination therapy involving this compound.
Propriétés
IUPAC Name |
1-benzhydryl-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKBIJDNNHKVGD-KNWAISMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














